2-((4-(2-fluorobenzyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole
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Overview
Description
2-((4-(2-fluorobenzyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole is a complex organic compound that belongs to the class of benzimidazole derivatives. This compound is characterized by the presence of a benzimidazole core linked to a piperazine ring, which is further substituted with a 2-fluorobenzyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(2-fluorobenzyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole typically involves a multi-step process. One common synthetic route starts with the preparation of the benzimidazole core, which is then functionalized to introduce the piperazine ring. The final step involves the substitution of the piperazine ring with the 2-fluorobenzyl group. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the process. The industrial methods also focus on minimizing the use of hazardous reagents and solvents, thereby making the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-((4-(2-fluorobenzyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to convert ketones or aldehydes to alcohols.
Common Reagents and Conditions
The common reagents used in these reactions include organic solvents like dichloromethane (DCM) and acetonitrile (CH₃CN), as well as catalysts such as palladium acetate (Pd(OAc)₂) and copper iodide (CuI). The reaction conditions typically involve controlled temperatures ranging from room temperature to reflux conditions, depending on the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different pharmacological properties. For example, oxidation reactions may yield benzimidazole N-oxides, while substitution reactions can produce a range of functionalized benzimidazole compounds .
Scientific Research Applications
2-((4-(2-fluorobenzyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole has a wide range of scientific research applications, including:
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders such as anxiety and depression.
Mechanism of Action
The mechanism of action of 2-((4-(2-fluorobenzyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets in the body. One of the primary targets is the gamma-aminobutyric acid (GABA) receptor, where the compound acts as an agonist to enhance the inhibitory effects of GABA on the central nervous system. This leads to a calming effect, making it useful in the treatment of anxiety disorders . Additionally, the compound may interact with other neurotransmitter receptors, contributing to its overall pharmacological profile .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-((4-(2-fluorobenzyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole include:
- 2-(4-phenylpiperazin-1-yl)-1H-benzo[d]imidazole
- 2-(4-(2-chloroacetyl)piperazin-1-yl)-1H-benzo[d]imidazole
- 2-(4-(2-nitrobenzyl)piperazin-1-yl)-1H-benzo[d]imidazole
Uniqueness
What sets this compound apart from similar compounds is its unique substitution pattern, which imparts distinct pharmacological properties. The presence of the 2-fluorobenzyl group enhances its binding affinity to certain receptors, potentially leading to improved therapeutic efficacy and reduced side effects .
Properties
IUPAC Name |
2-[[4-[(2-fluorophenyl)methyl]piperazin-1-yl]methyl]-1H-benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN4/c20-16-6-2-1-5-15(16)13-23-9-11-24(12-10-23)14-19-21-17-7-3-4-8-18(17)22-19/h1-8H,9-14H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JERIPDFJCYYELF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2F)CC3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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